molecular formula C33H38N8O4S B612015 4SC-203 CAS No. 895533-09-2

4SC-203

Cat. No.: B612015
CAS No.: 895533-09-2
M. Wt: 642.8 g/mol
InChI Key: MAFACRSJGNJHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SC 71710, also known as 4SC-203, is a small molecule drug developed by Reaction Biology Europe GmbH and 4SC AG. It is primarily known for its role as an inhibitor of FMS-related tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptors (VEGFRs). This compound has shown potential in the treatment of acute myeloid leukemia and other neoplasms .

Preparation Methods

The synthetic routes and reaction conditions for SC 71710 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of heterocyclic structures. Industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield of the final product .

Chemical Reactions Analysis

SC 71710 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of SC 71710 .

Scientific Research Applications

SC 71710 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of FLT3 and VEGFRs, which are important targets in cancer research.

    Biology: SC 71710 is used to investigate the role of FLT3 and VEGFRs in cellular signaling pathways and their impact on cell proliferation and survival.

    Medicine: The compound has shown potential in preclinical studies for the treatment of acute myeloid leukemia and other cancers. It is also being explored for its anti-angiogenic properties, which can inhibit the growth of blood vessels in tumors.

    Industry: SC 71710 is used in the development of new therapeutic agents and as a reference compound in drug discovery and development.

Comparison with Similar Compounds

SC 71710 is similar to other FLT3 and VEGFR inhibitors, such as:

    Sorafenib: A multi-kinase inhibitor that targets FLT3, VEGFR, and other kinases. It is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

    Sunitinib: Another multi-kinase inhibitor that targets FLT3, VEGFR, and other kinases. It is used in the treatment of gastrointestinal stromal tumors and renal cell carcinoma.

    Midostaurin: A selective FLT3 inhibitor used in the treatment of acute myeloid leukemia.

What sets SC 71710 apart is its specific combination of FLT3 and VEGFR inhibition, which provides a unique therapeutic profile for the treatment of certain cancers .

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N8O4S/c1-21-6-9-27(43-3)26(16-21)37-32(42)39-33-38-24-8-7-22(17-30(24)46-33)36-31-23-18-28(44-4)29(19-25(23)34-20-35-31)45-15-5-10-41-13-11-40(2)12-14-41/h6-9,16-20H,5,10-15H2,1-4H3,(H,34,35,36)(H2,37,38,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFACRSJGNJHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895533-09-2
Record name 4SC-203
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895533092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4SC-203
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4SC-203
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFG3GJ6251
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the primary targets of 4SC-203 and what makes it a promising therapeutic agent?

A1: this compound is a multi-target kinase inhibitor. [, ] One of its key targets is NPM-ALK, a fusion protein with oncogenic tyrosine kinase activity found in anaplastic large-cell lymphoma (ALCL). [] The ability of this compound to target both BCR-ABL and NPM-ALK makes it a potentially valuable therapeutic option for cancers driven by these kinases. []

Q2: Has this compound been investigated in the context of acquired resistance to tyrosine kinase inhibitors?

A2: Yes, research has explored using this compound in sequential treatment strategies for managing resistance to tyrosine kinase inhibitors, specifically in the context of BCR-ABL-driven cancers. [] This is particularly relevant given the emergence of resistance to first-line tyrosine kinase inhibitors in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.